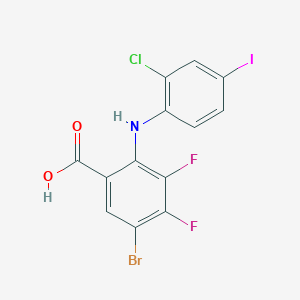

5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid

Description

Properties

IUPAC Name |

5-bromo-2-(2-chloro-4-iodoanilino)-3,4-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6BrClF2INO2/c14-7-4-6(13(20)21)12(11(17)10(7)16)19-9-2-1-5(18)3-8(9)15/h1-4,19H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAAJJJCLUAITF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)NC2=C(C(=C(C=C2C(=O)O)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6BrClF2INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid involves multiple steps, typically starting with the halogenation of benzoic acid derivatives. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve large-scale halogenation and amination reactions under controlled temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Substitution Reactions: Due to the presence of multiple halogen atoms, it can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, using reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the primary applications of 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid is in the development of anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have shown effectiveness in inhibiting the proliferation of breast and lung cancer cells through the modulation of key signaling pathways involved in cell growth and apoptosis .

1.2 Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specific studies have demonstrated its ability to inhibit enzymes such as protein kinases, which play a crucial role in cancer progression and metastasis. The inhibition of these enzymes can lead to reduced tumor growth and improved patient outcomes .

Material Science

2.1 Organic Electronics

In material science, 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid has been investigated for use in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films contributes to enhanced device performance .

2.2 Polymer Chemistry

This compound serves as a building block in polymer chemistry, particularly in the synthesis of functionalized polymers with tailored properties for specific applications such as drug delivery systems and sensors. The incorporation of this compound into polymer matrices can enhance their mechanical strength and thermal stability .

Environmental Studies

3.1 Environmental Monitoring

Research has indicated that 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid can be utilized as a marker for environmental monitoring due to its persistence and bioaccumulation potential in aquatic systems. Studies focusing on its degradation pathways are crucial for understanding its environmental impact and developing strategies for remediation .

3.2 Biodegradation Studies

The compound is also being evaluated for its biodegradation properties, which are essential for assessing its ecological footprint. Understanding how this compound breaks down in various environments helps inform regulatory policies and environmental protection efforts .

Case Studies

Mechanism of Action

The mechanism of action of 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-Bromo-2-[(2-chloro-4-iodophenyl)amino]-3,4-difluorobenzoic acid

- Molecular Formula: C₁₃H₆NO₂F₂ClBrI

- Molecular Weight : 488.45 g/mol

- CAS No.: 219796-79-9

- Structure: Features a benzoic acid backbone substituted with bromine (C5), fluorine (C3, C4), and a 2-chloro-4-iodophenylamino group (C2) .

Key Features :

- The carboxylic acid group enables reactivity in salt formation or derivatization (e.g., amidation).

Comparison with Structurally Similar Compounds

5-Bromo-2,4-difluorobenzoic Acid

- Molecular Formula : C₇H₃BrF₂O₂

- Molecular Weight : 257.0 g/mol

- CAS No.: Not explicitly provided (synthesis described in ).

- Structure: Lacks the 2-chloro-4-iodophenylamino group and has fluorine at C2 and C4.

- Applications : Intermediate in agrochemicals and pharmaceuticals. Synthesized via bromination of 2,4-difluorobenzonitrile in sulfuric acid, yielding 93–99% purity .

- Lower molecular weight (257 vs. 488 g/mol) likely improves solubility but reduces target specificity.

PD-184161 (Benzamide Derivative)

- IUPAC Name: 5-Bromo-2-[(2-chloro-4-iodophenyl)amino]-N-(cyclopropylmethoxy)-3,4-difluorobenzamide

- Molecular Formula : C₁₇H₁₃BrClF₂IN₂O₂

- Molecular Weight : 557.56 g/mol

- CAS No.: 212631-67-9 .

- Structure : Derived from the target compound via amidation of the carboxylic acid with a cyclopropylmethoxy group.

- Applications : Potent MEK inhibitor used in oncology research to block Ras/Raf/MEK/ERK signaling .

- Comparison :

- Amide substitution increases lipophilicity, enhancing cell membrane permeability.

- Higher molecular weight (557 vs. 488 g/mol) may reduce solubility but improve binding affinity.

3,4-Difluorobenzoic Acid

- Molecular Formula : C₇H₄F₂O₂

- Molecular Weight : 158.10 g/mol

- CAS No.: 455-86-7 .

- Structure: Basic difluorobenzoic acid without bromine, iodine, or anilino groups.

- Applications : Building block in organic synthesis and analytical standards.

- Comparison: Minimal halogenation results in lower steric hindrance and reactivity.

3-Bromo-4,5-difluorobenzoic Acid

- Molecular Formula : C₇H₃BrF₂O₂

- Molecular Weight : 237.0 g/mol

- CAS No.: 1244642-73-6 .

- Applications : Intermediate in pharmaceutical synthesis.

- Comparison :

- Substitution pattern differs (bromine at C3 vs. C5 in the target compound).

- Lower molecular weight (237 vs. 488 g/mol) and absence of iodine limit its utility in halogen-specific interactions.

Key Research Findings

- Synthetic Efficiency : The target compound’s synthesis likely requires multi-step halogenation and coupling, contrasting with simpler bromination methods for 5-bromo-2,4-difluorobenzoic acid .

- Bioactivity : PD-184161’s amide modification demonstrates how functional group alterations (carboxylic acid → amide) can transform intermediates into bioactive molecules .

- Halogen Impact : The iodine in the target compound may enhance binding to hydrophobic pockets in biological targets, a feature absent in simpler analogs like 3,4-difluorobenzoic acid .

Biological Activity

5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes multiple halogen atoms that enhance its reactivity and biological properties. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula for 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid is . The presence of bromine, chlorine, and iodine atoms in the structure contributes to its unique chemical properties, influencing its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 384.56 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | Not available |

Antimicrobial Activity

Research has indicated that similar compounds exhibit antimicrobial properties. For instance, studies on halogenated benzoic acids have shown promising activity against various bacterial strains. The structural similarity suggests that 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid may also possess antimicrobial properties.

Anticancer Activity

Compounds containing halogens have been noted for their potential anticancer activities. A study evaluated the cytotoxic effects of several halogenated benzoic acids on cancer cell lines, revealing that certain derivatives inhibited cell proliferation effectively. While specific data on the compound is limited, the presence of multiple halogens typically correlates with enhanced biological activity.

Enzyme Inhibition

Enzyme inhibition studies have identified dihydroorotate dehydrogenase (DHODH) as a target for developing new antimalarials. Similar compounds have shown selective inhibition of DHODH from Plasmodium falciparum with IC50 values below 0.03 μM, indicating a strong potential for 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid to act as an inhibitor against this enzyme .

Case Studies and Research Findings

- Synthesis and Biological Evaluation :

- Structure-Activity Relationship (SAR) :

-

Comparative Analysis :

- Comparative studies with structurally related compounds revealed that variations in substitution patterns influence their potency against specific biological targets. For instance, 5-Bromo-2,4-difluorobenzoic acid showed promising results in inhibiting certain enzymes involved in metabolic pathways .

Q & A

Q. Key Trends :

- Bromine enhances steric bulk, affecting target binding.

- Iodine increases molecular weight and polar surface area, potentially reducing membrane permeability.

How should researchers address conflicting data in reactivity studies?

Answer:

- Controlled Replicates : Conduct reactions in triplicate under inert atmosphere (N₂/Ar) to minimize oxidative side reactions.

- Advanced Analytics : Use LC-MS to identify byproducts (e.g., dehalogenation products or dimerization). Adjust stoichiometry of Pd catalysts if cross-coupling yields vary .

What methodologies assess the compound’s stability under physiological conditions?

Answer:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via UPLC-MS. Carboxylic acid groups may protonate at low pH, altering solubility .

- Thermal Stability : Perform TGA/DSC to determine decomposition points (>200°C expected for halogenated aromatics) .

How can computational modeling predict interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to kinases or GPCRs. Prioritize targets with hydrophobic pockets (e.g., EGFR) due to the compound’s halogen-rich structure .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Pay attention to π-π stacking between the iodophenyl group and aromatic residues .

What precautions are critical when handling reactive intermediates during synthesis?

Answer:

- Halogenated Intermediates : Store at –20°C under argon. Avoid exposure to moisture (risk of hydrolysis) .

- Safety Protocols : Use explosion-proof fume hoods for reactions involving NaH or LiAlH₄. Monitor exotherms with inline IR thermocouples .

How can cross-coupling reactions expand the compound’s derivatization?

Answer:

- Suzuki-Miyaura : Replace bromine with aryl/heteroaryl boronic acids (e.g., pyridinyl) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) .

- Sonogashira : Introduce alkynes using CuI and PdCl₂(PPh₃)₂. Optimize for steric hindrance from adjacent fluorine atoms .

What analytical techniques resolve impurities from multi-halogenation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.